An In-Depth Technical Guide to MPI-0441138: A Potent Inducer of Apoptosis
An In-Depth Technical Guide to MPI-0441138: A Potent Inducer of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPI-0441138, also known as EP128265, is a potent, small-molecule inducer of apoptosis with significant anti-proliferative activity. Identified through high-throughput screening for caspase-3 activators, this 4-anilinoquinazoline (B1210976) derivative demonstrates efficacy in various cancer cell lines, including those with multidrug resistance. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway. MPI-0441138 has shown promising in vivo activity in preclinical xenograft models of human breast and prostate cancer, highlighting its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the available data on MPI-0441138, including its chemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Chemical and Physical Properties
MPI-0441138 is a synthetic organic compound belonging to the 4-anilinoquinazoline class.
| Property | Value |
| Formal Name | 2-chloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine |
| Synonyms | EP128265 |
| CAS Number | 827030-33-1 |
| Molecular Formula | C₁₆H₁₄ClN₃O |
| Molecular Weight | 299.8 g/mol |
Mechanism of Action
MPI-0441138 exerts its cytotoxic effects through a multi-step process initiated by the disruption of microtubule dynamics.
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Inhibition of Tubulin Polymerization: MPI-0441138 acts as a potent inhibitor of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. By binding to tubulin, MPI-0441138 prevents the assembly of microtubules, a process vital for the formation of the mitotic spindle during cell division.
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G2/M Cell Cycle Arrest: The disruption of the mitotic spindle assembly by MPI-0441138 triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. This prevents the cell from proceeding through mitosis and ultimately leads to mitotic catastrophe.
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Induction of Apoptosis: Prolonged G2/M arrest initiates the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by:
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Alteration of Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is an early event in apoptosis.
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Release of Pro-apoptotic Factors: The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c and Apoptosis Inducing Factor (AIF) into the cytoplasm.
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Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7. Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of numerous cellular proteins and the execution of the apoptotic program.
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The following diagram illustrates the proposed signaling pathway of MPI-0441138.
Quantitative In Vitro and In Vivo Efficacy
MPI-0441138 has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of MPI-0441138
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) |
| T47D | Breast Cancer | Caspase-3 Activation | EC₅₀ | 2 |
| T47D | Breast Cancer | Cell Proliferation | GI₅₀ | 2 |
| HCT116 | Colon Cancer | Caspase-3 Activation | EC₅₀ | 2 |
| HCT116 | Colon Cancer | Cell Proliferation | GI₅₀ | 2 |
Table 2: In Vivo Efficacy of MPI-0441138 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| MX-1 | Human Breast Cancer | Data not available | Efficacious |
| PC-3 | Human Prostate Cancer | Data not available | Efficacious |
Note: Specific quantitative data from the in vivo studies, including dosing regimens and precise tumor growth inhibition percentages, were not available in the publicly accessible literature at the time of this review.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of MPI-0441138.
Caspase-3/7 Activation Assay (Luminescent)
This protocol is based on a commercially available luminescent assay that measures the activity of caspase-3 and -7.
Materials:
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Cancer cell lines (e.g., T47D, HCT116)
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96-well white, clear-bottom tissue culture plates
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MPI-0441138 stock solution (in DMSO)
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Cell culture medium
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Caspase-Glo® 3/7 Assay Reagent (Promega or equivalent)
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Luminometer
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Prepare serial dilutions of MPI-0441138 in cell culture medium.
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Remove the medium from the wells and add 100 µL of the MPI-0441138 dilutions or vehicle control (DMSO) to the respective wells.
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Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
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Allow the plate to equilibrate to room temperature for 30 minutes.
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Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
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Mix the contents of the wells by gentle shaking for 30 seconds.
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Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence of each well using a luminometer.
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Calculate the EC₅₀ value by plotting the luminescence signal against the logarithm of the MPI-0441138 concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (ATP-Based)
This protocol measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
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Cancer cell lines
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96-well clear tissue culture plates
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MPI-0441138 stock solution (in DMSO)
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Cell culture medium
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CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent)
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Luminometer
Procedure:
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Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
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Prepare serial dilutions of MPI-0441138 in cell culture medium.
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Add 100 µL of the MPI-0441138 dilutions or vehicle control to the wells.
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Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
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Allow the plate to equilibrate to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® Reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a luminometer.
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Calculate the GI₅₀ value by plotting the luminescence signal against the logarithm of the MPI-0441138 concentration.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering (turbidity).
Materials:
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Lyophilized tubulin (>97% pure)
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Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
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GTP solution (10 mM)
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MPI-0441138 stock solution (in DMSO)
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Positive control (e.g., Nocodazole)
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96-well clear, flat-bottom plate
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Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
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Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.
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Prepare dilutions of MPI-0441138 and controls in polymerization buffer.
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In a pre-warmed 96-well plate at 37°C, add the test compounds and vehicle control.
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Add the tubulin solution to each well.
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Initiate polymerization by adding GTP to a final concentration of 1 mM.
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Immediately place the plate in the spectrophotometer pre-heated to 37°C.
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Measure the absorbance at 340 nm every minute for 60 minutes.
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Plot the absorbance versus time to generate polymerization curves.
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Determine the effect of MPI-0441138 on the rate and extent of tubulin polymerization compared to the control.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of MPI-0441138 in a subcutaneous xenograft model.
Materials:
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Human cancer cell line (e.g., MX-1 or PC-3)
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Immunocompromised mice (e.g., athymic nude or SCID)
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Matrigel (optional)
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MPI-0441138 formulation for in vivo administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
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Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.
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Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse.
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Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer MPI-0441138 or vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).
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Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
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Calculate the percent tumor growth inhibition for the treatment group compared to the control group.
The following diagram illustrates a general workflow for the preclinical evaluation of MPI-0441138.
Conclusion
MPI-0441138 is a promising preclinical candidate with a well-defined mechanism of action as a tubulin polymerization inhibitor that induces G2/M cell cycle arrest and apoptosis. Its potent in vitro activity in various cancer cell lines and efficacy in in vivo xenograft models warrant further investigation. The detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of MPI-0441138 and similar compounds in the field of oncology drug development. Future studies should focus on elucidating the detailed in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound to support its potential translation into clinical settings.
